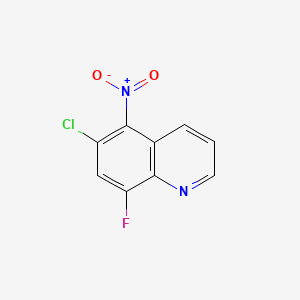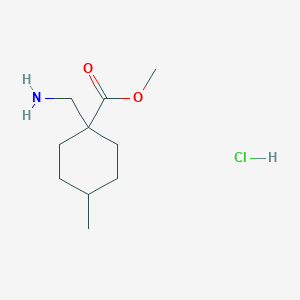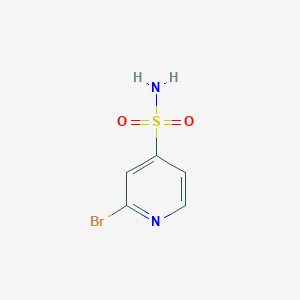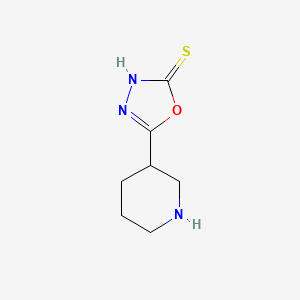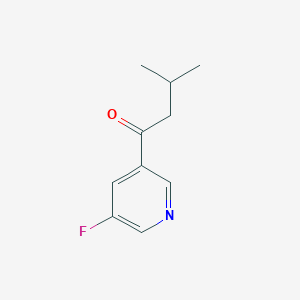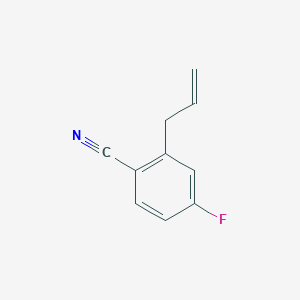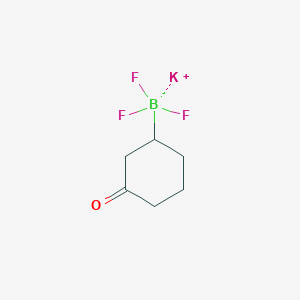
Potassium trifluoro(3-oxocyclohexyl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro(3-oxocyclohexyl)borate is a specialized organoboron compound known for its stability and versatility in various chemical reactions. This compound is part of the broader class of potassium trifluoroborates, which are valued for their moisture and air stability, as well as their compatibility with strong oxidative conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(3-oxocyclohexyl)borate typically involves the reaction of a boronic acid with potassium bifluoride. This process results in the formation of the trifluoroborate salt. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to maintain consistency and efficiency. The scalability of the synthesis process makes it feasible for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(3-oxocyclohexyl)borate undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: It can also be reduced under specific conditions to yield different products.
Substitution: The compound is involved in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield epoxides, while reduction reactions can produce alcohols or other reduced forms of the compound .
Scientific Research Applications
Potassium trifluoro(3-oxocyclohexyl)borate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of potassium trifluoro(3-oxocyclohexyl)borate involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group is highly reactive and can undergo hydrolysis to form boronic acids, which are key intermediates in many organic reactions. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
- Potassium trifluoro(3-oxocyclopentyl)borate
- Potassium trifluoro[(pyrrolidin-1-yl)methyl]borate
- Potassium cyclohexyltrifluoroborate
Uniqueness
Potassium trifluoro(3-oxocyclohexyl)borate is unique due to its specific structure, which imparts distinct reactivity and stability compared to other trifluoroborates. Its ability to participate in a wide range of reactions under various conditions makes it a valuable reagent in both research and industrial applications .
Properties
Molecular Formula |
C6H9BF3KO |
|---|---|
Molecular Weight |
204.04 g/mol |
IUPAC Name |
potassium;trifluoro-(3-oxocyclohexyl)boranuide |
InChI |
InChI=1S/C6H9BF3O.K/c8-7(9,10)5-2-1-3-6(11)4-5;/h5H,1-4H2;/q-1;+1 |
InChI Key |
PPTJLIFKHSRFAK-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1CCCC(=O)C1)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


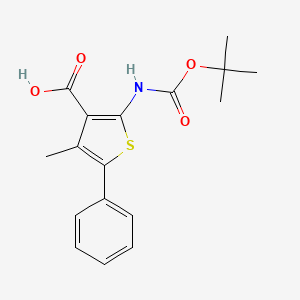
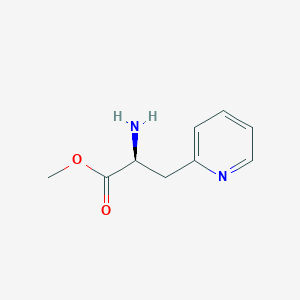
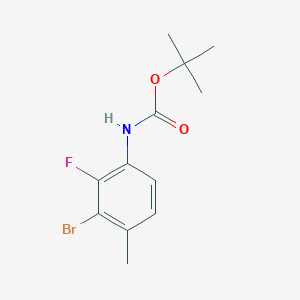


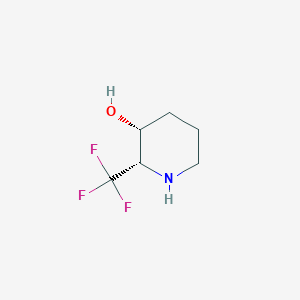
![n-[2-(2,5-Dichlorothiophen-3-yl)ethyl]-2-phenylacetamide](/img/structure/B13504379.png)
